molecular formula C25H22ClN3O3 B11139848 2-[2-Amino-5-(2-methoxyphenyl)-6-methyl-4-pyrimidinyl]-5-[(3-chlorobenzyl)oxy]phenol

2-[2-Amino-5-(2-methoxyphenyl)-6-methyl-4-pyrimidinyl]-5-[(3-chlorobenzyl)oxy]phenol

Cat. No.: B11139848
M. Wt: 447.9 g/mol
InChI Key: SQUIIQMWVFKZOY-UHFFFAOYSA-N
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Description

2-[2-Amino-5-(2-methoxyphenyl)-6-methyl-4-pyrimidinyl]-5-[(3-chlorobenzyl)oxy]phenol is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with an amino group, a methoxyphenyl group, and a chlorobenzyl ether linkage, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-5-(2-methoxyphenyl)-6-methyl-4-pyrimidinyl]-5-[(3-chlorobenzyl)oxy]phenol typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the amino and methoxyphenyl groups. The final step involves the etherification with 3-chlorobenzyl alcohol.

    Pyrimidine Core Formation: The pyrimidine ring can be synthesized via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Substitution Reactions: The amino and methoxyphenyl groups are introduced through nucleophilic substitution reactions, often using appropriate halogenated precursors.

    Etherification: The final step involves the reaction of the hydroxyl group on the phenol with 3-chlorobenzyl alcohol in the presence of a base like potassium carbonate to form the ether linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential as a pharmaceutical agent. The presence of the pyrimidine ring and the phenolic hydroxyl group suggests possible interactions with biological targets such as enzymes and receptors.

Medicine

Potential medicinal applications include its use as an anti-inflammatory or anticancer agent, given the structural similarities to known bioactive compounds.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 2-[2-Amino-5-(2-methoxyphenyl)-6-methyl-4-pyrimidinyl]-5-[(3-chlorobenzyl)oxy]phenol exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and methoxyphenyl groups could facilitate binding to active sites, while the chlorobenzyl ether linkage might enhance membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methoxyphenol: Similar in structure but lacks the pyrimidine ring and chlorobenzyl ether linkage.

    5-Chloro-2-hydroxybenzyl alcohol: Contains the chlorobenzyl group but lacks the pyrimidine and methoxyphenyl groups.

    6-Methyl-2-aminopyrimidine: Contains the pyrimidine ring but lacks the phenolic and chlorobenzyl groups.

Uniqueness

The uniqueness of 2-[2-Amino-5-(2-methoxyphenyl)-6-methyl-4-pyrimidinyl]-5-[(3-chlorobenzyl)oxy]phenol lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse applications in scientific research and industry.

Properties

Molecular Formula

C25H22ClN3O3

Molecular Weight

447.9 g/mol

IUPAC Name

2-[2-amino-5-(2-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(3-chlorophenyl)methoxy]phenol

InChI

InChI=1S/C25H22ClN3O3/c1-15-23(20-8-3-4-9-22(20)31-2)24(29-25(27)28-15)19-11-10-18(13-21(19)30)32-14-16-6-5-7-17(26)12-16/h3-13,30H,14H2,1-2H3,(H2,27,28,29)

InChI Key

SQUIIQMWVFKZOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)C2=C(C=C(C=C2)OCC3=CC(=CC=C3)Cl)O)C4=CC=CC=C4OC

Origin of Product

United States

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